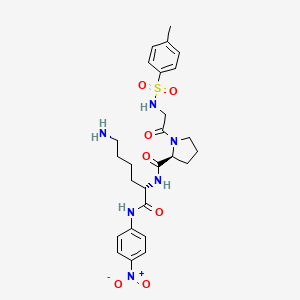

Tos-gly-pro-lys-pna

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H34N6O7S |

|---|---|

Molecular Weight |

574.7 g/mol |

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H34N6O7S/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35)/t22-,23-/m0/s1 |

InChI Key |

PEHDMKYTTRTXSH-GOTSBHOMSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

sequence |

GPK |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tos-gly-pro-lys-pna: A Chromogenic Substrate for Serine Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Tosyl-glycyl-L-prolyl-L-lysine 4-nitroanilide (Tos-gly-pro-lys-pna), a chromogenic substrate widely utilized in the study of serine proteases, particularly plasmin. This document details its chemical properties, mechanism of action, and applications in enzyme kinetics and drug discovery. It further provides detailed experimental protocols for its use and contextualizes its utility within the broader fibrinolytic pathway.

Core Concepts and Chemical Properties

This compound is a synthetic peptide derivative designed to be a specific substrate for certain serine proteases. Its structure incorporates a tosyl group for enhanced stability and solubility, a tripeptide sequence (Gly-Pro-Lys) that is recognized by the target enzyme, and a p-nitroanilide (pNA) chromophore.

Table 1: Chemical and Physical Properties of this compound Acetate Salt

| Property | Value |

| Full Chemical Name | Nα-Tosyl-glycyl-L-prolyl-L-lysine 4-nitroanilide acetate salt |

| Synonyms | N-Tosylglycyl-L-prolyl-L-lysine 4-nitroanilide acetate salt, plasmin substrate |

| CAS Number | 88793-79-7 |

| Molecular Formula | C₂₆H₃₄N₆O₇S · C₂H₄O₂ |

| Molecular Weight | 634.70 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | Soluble in ethanol (50 mg/mL) |

| Storage Temperature | -20°C |

Mechanism of Action

The utility of this compound as a research tool lies in its straightforward chromogenic mechanism. When a target serine protease, such as plasmin, binds to the substrate, it catalyzes the hydrolysis of the amide bond between the lysine residue and the p-nitroanilide group. This cleavage event releases free p-nitroanilide, a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under specific assay conditions.

Figure 1: Enzymatic cleavage of this compound.

Quantitative Data: Enzyme Kinetics

The interaction between this compound and various serine proteases can be characterized by standard Michaelis-Menten kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic rate constant (kcat) represents the turnover number of the enzyme. These parameters are crucial for comparing substrate specificity and enzyme efficiency.

Table 2: Kinetic Parameters for the Hydrolysis of this compound by Various Serine Proteases

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹·μM⁻¹) |

| Trypsin | 540 | 44 | 0.08 |

| Factor Xa | 67 | 55 | 0.82 |

| Plasmin | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |

Note: While this compound is widely cited as a plasmin substrate, specific Km and kcat values for human plasmin were not found in the reviewed literature. The data for trypsin and factor Xa are provided for comparative purposes.

Experimental Protocols

The following section outlines a detailed methodology for a typical plasmin activity assay using this compound.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. Prepare and store at 4°C.

-

Substrate Stock Solution: Dissolve this compound acetate salt in ethanol to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.

-

Plasmin Standard: Reconstitute purified human plasmin in the assay buffer to a known concentration (e.g., 1 mg/mL). Prepare fresh dilutions for each experiment.

Assay Procedure (96-well plate format)

-

Prepare Working Substrate Solution: Dilute the 10 mM substrate stock solution in the assay buffer to the desired final concentrations (a typical starting point is 200 μM).

-

Set up the Assay Plate:

-

Sample Wells: Add 50 μL of the sample containing plasmin activity (e.g., purified enzyme, plasma, or cell culture supernatant).

-

Standard Wells: Add 50 μL of serially diluted plasmin standards to create a standard curve.

-

Blank Wells: Add 50 μL of the assay buffer to correct for background absorbance.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the Reaction: Add 50 μL of the pre-warmed working substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the blank from all sample and standard readings.

-

Plot the corrected rates for the plasmin standards against their known concentrations to generate a standard curve.

-

Determine the plasmin activity in the samples by interpolating their reaction rates on the standard curve.

-

Figure 2: Experimental workflow for a plasmin activity assay.

Biological Context: The Fibrinolysis Pathway

Plasmin, the primary target of this compound, is the central effector enzyme of the fibrinolytic system. This pathway is responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency after tissue repair. Understanding this pathway is crucial for researchers in thrombosis, hemostasis, and related fields.

Figure 3: Simplified diagram of the fibrinolysis pathway.

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Enzyme Activity Assays: Quantifying the activity of plasmin and other related proteases in purified systems and biological samples.

-

Enzyme Kinetics: Determining kinetic parameters such as Km and Vmax to characterize enzyme-substrate interactions.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific serine proteases, which is crucial in the development of antithrombotic and other therapeutic agents.

-

Diagnostic Applications: Development of diagnostic assays to measure the activity of specific proteases as biomarkers for various diseases.

Conclusion

This compound is a robust and reliable chromogenic substrate that facilitates the study of serine proteases, particularly plasmin. Its well-defined mechanism of action, coupled with straightforward and quantifiable assay protocols, makes it an indispensable tool for researchers in academia and the pharmaceutical industry. The ability to accurately measure the activity of key enzymes in the fibrinolytic pathway provides valuable insights into hemostasis and thrombosis and aids in the discovery and development of novel therapeutics.

In-Depth Technical Guide: Substrate Specificity of Tos-Gly-Pro-Lys-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate Tosyl-Glycyl-Prolyl-Lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA) is a valuable tool in the study of serine proteases. Its chemical structure, featuring a specific peptide sequence and a p-nitroanilide (pNA) group, allows for the sensitive and continuous monitoring of enzymatic activity. Cleavage of the amide bond C-terminal to the lysine residue by a protease releases the yellow chromophore p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. This guide provides a comprehensive overview of the substrate specificity of this compound, focusing on the key enzymes known to hydrolyze this substrate. It includes available quantitative kinetic data, detailed experimental protocols, and visualizations of the enzymatic reaction and experimental workflows.

Core Concepts: Enzymatic Hydrolysis of this compound

The fundamental principle behind the use of this compound as a substrate is the enzymatic hydrolysis of the peptide bond between lysine and p-nitroanilide. This reaction is catalyzed by serine proteases with a specificity for cleaving at the carboxyl side of lysine residues.

Caption: Enzymatic cleavage of this compound by a serine protease.

Enzyme Specificity and Quantitative Data

This compound is primarily recognized and cleaved by a specific subset of serine proteases. The efficiency of this cleavage is determined by the enzyme's substrate-binding pocket and its catalytic mechanism. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that quantify this interaction. While this substrate is widely used, obtaining precise and consistently reported kinetic constants across different studies can be challenging. The following table summarizes the available data for key enzymes.

| Enzyme | Source Organism/Tissue | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Plasmin | Human Plasma | 250 | 22 | 88,000 |

| Achromobacter lyticus Protease (ALP) | Achromobacter lyticus | N/A | N/A | N/A |

| Tryptase | Human Mast Cells | N/A | N/A | N/A |

| Bovine Duodenase | Bovine Duodenum | N/A | N/A | N/A |

| N/A: Data not readily available in the public domain. |

Note: The kinetic parameters for plasmin were reported in a comprehensive review by Lottenberg et al. (1981) and may vary depending on the specific assay conditions.[1] For Achromobacter lyticus protease, while an automated assay has been developed, the specific kinetic constants were not reported in the available literature.[2] For tryptase and bovine duodenase, while they are known to cleave this substrate, detailed kinetic studies with this compound are not widely published.

Detailed Experimental Protocols

The following sections provide detailed methodologies for assaying the activity of various proteases using this compound.

General Assay Workflow

The experimental workflow for a typical chromogenic protease assay using this compound follows a standardized procedure.

Caption: General workflow for a protease assay using this compound.

Plasmin Activity Assay

This protocol is adapted from general procedures for plasmin assays using chromogenic substrates.

Materials:

-

Human Plasmin

-

This compound substrate solution (1-3 mM in sterile water or appropriate buffer)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Incubator set to 37°C

Procedure:

-

Prepare a series of plasmin dilutions in Assay Buffer to the desired concentrations.

-

Pipette 50 µL of Assay Buffer into each well of the microplate.

-

Add 25 µL of each plasmin dilution to the respective wells. For the blank, add 25 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

To initiate the reaction, add 25 µL of the this compound substrate solution to each well.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm every 30-60 seconds for 10-30 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve (ΔA/min).

-

The concentration of released pNA can be calculated using the molar extinction coefficient of pNA at 405 nm (ε = 10,600 M⁻¹cm⁻¹), after correcting for the path length of the solution in the microplate well.

Achromobacter lyticus Protease (ALP) Activity Assay

This protocol is based on the principles described for an automated colorimetric determination of ALP activity.[2]

Materials:

-

Achromobacter lyticus Protease (Lysyl Endopeptidase)

-

This compound substrate solution (1-5 mM in sterile water)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0-9.0

-

Spectrophotometer or microplate reader with a 405 nm filter

-

Cuvettes or 96-well microplate

-

Water bath or incubator at 37°C

Procedure:

-

Prepare working solutions of ALP in Assay Buffer.

-

In a cuvette or microplate well, combine 900 µL of Assay Buffer and 50 µL of the ALP solution.

-

Equilibrate the mixture to 37°C for 5 minutes.

-

Start the reaction by adding 50 µL of the this compound substrate solution and mix immediately.

-

Monitor the increase in absorbance at 405 nm for 5-10 minutes.

-

Determine the initial velocity by linear regression of the initial, linear phase of the reaction.

Tryptase Activity Assay

This protocol is based on the commercially available Mast Cell Degranulation Assay Kit from Millipore (now Merck).

Materials:

-

Tryptase-containing sample (e.g., cell lysate, supernatant)

-

This compound substrate

-

Assay Buffer: Typically a Tris or HEPES based buffer containing heparin for tryptase stabilization (e.g., 50 mM HEPES, 100 mM NaCl, 10 µg/mL heparin, pH 7.6)

-

96-well microplate

-

Microplate reader (405 nm)

-

Incubator at 37°C

Procedure:

-

Reconstitute the lyophilized this compound substrate in an appropriate solvent (e.g., 25% ethanol in 1X Assay Buffer) to a stock concentration of 2.5 mM.

-

Add 50 µL of the tryptase sample or standard to the wells of the microplate.

-

Add 50 µL of 1X Assay Buffer to each well.

-

Pre-warm the plate to 37°C.

-

Add 10 µL of the 2.5 mM Tryptase Substrate solution to each well to start the reaction.

-

Incubate the plate at 37°C and read the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes).

-

Calculate the rate of pNA release from the slope of the absorbance curve.

Logical Relationships in Substrate Specificity Analysis

The determination of substrate specificity involves a logical progression from initial screening to detailed kinetic characterization.

Caption: Workflow for determining the substrate specificity of a protease.

Conclusion

This compound is a specific and useful chromogenic substrate for the continuous monitoring of certain serine proteases, particularly plasmin. While it is also cleaved by other enzymes like Achromobacter lyticus protease, tryptase, and bovine duodenase, detailed public-domain kinetic data for these interactions are limited. The provided protocols offer a solid foundation for researchers to design and execute enzymatic assays using this substrate. Further research is warranted to fully characterize the kinetic parameters of this compound with a broader range of proteases, which would enhance its utility in drug discovery and diagnostics.

References

Technical Guide: Chemical and Enzymatic Properties of Tos-Gly-Pro-Lys-pNA

This technical guide provides an in-depth overview of the chemical and enzymatic properties of Nα-Tosyl-glycyl-L-prolyl-L-lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA). This chromogenic substrate is a valuable tool for researchers, scientists, and drug development professionals working with specific serine proteases. This document outlines its chemical structure, physical properties, and its application in enzymatic assays, complete with detailed experimental protocols and data presentation.

Chemical Properties

This compound is a synthetic tripeptide derivative. The N-terminus of the glycine residue is protected by a tosyl group, and the C-terminal lysine is linked to a p-nitroaniline (pNA) moiety via an amide bond. This pNA group is the basis for its use as a chromogenic substrate.

Table 1: Chemical and Physical Properties of this compound Acetate Salt

| Property | Value | Reference(s) |

| Synonyms | N-Tosylglycyl-L-prolyl-L-lysine 4-nitroanilide acetate salt, Tos-GPK-pNA | [1][2] |

| CAS Number | 73392-19-5 | [3] |

| Molecular Formula | C₂₆H₃₄N₆O₇S (free base) | [3] |

| Molecular Weight | 574.65 g/mol (free base) | [3] |

| Appearance | Crystalline solid / Powder | [1][2] |

| Purity | ≥98% (TLC) | [2] |

| Solubility | Soluble in ethanol (50 mg/mL) | [1][2] |

| Storage | Store at -20°C | [1][2] |

| Stability | Stable for at least one year in frozen solution at pH 4 | [4] |

Enzymatic Properties

This compound is primarily recognized and cleaved by serine proteases that exhibit specificity for lysine residues at the P1 position. Upon enzymatic hydrolysis of the amide bond between lysine and p-nitroaniline, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release can be monitored spectrophotometrically at 405 nm, providing a direct measure of enzyme activity.[5]

Table 2: Enzymatic Properties and Assay Parameters

| Parameter | Enzyme | Value | Reference(s) |

| Substrate for | Plasmin, Achromobacter lyticus protease I (Lysyl endopeptidase) | - | [1][5] |

| Cleavage Site | After the Lysine residue | - | [6] |

| Product | p-nitroaniline (pNA) | - | [5] |

| Detection Wavelength | 405 nm | - | [5] |

| Molar Extinction Coefficient of pNA (ε) | - | 9,960 M⁻¹cm⁻¹ at 405 nm | [7] |

| Kinetic Parameters (Km, Vmax) | Plasmin | Not explicitly found in literature search. | |

| Kinetic Parameters (Km, Vmax) | Achromobacter lyticus protease I | Not explicitly found in literature search. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, characterization, and use of this compound in enzymatic assays.

Synthesis of this compound (Representative Protocol)

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[8]

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-Gly-OH

-

Tosyl chloride

-

p-Nitroaniline

-

Coupling reagents (e.g., HBTU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine in DMF (20%)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from Lysine. Wash the resin thoroughly with DMF and DCM.

-

Proline Coupling: Dissolve Fmoc-Pro-OH, HBTU, HOBt, and DIPEA in DMF. Add the mixture to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin.

-

Glycine Coupling: Repeat the Fmoc deprotection step. Couple Fmoc-Gly-OH using the same procedure as for proline.

-

Tosyl Protection: After deprotection of the final Fmoc group from Glycine, dissolve tosyl chloride and DIPEA in DCM and add to the resin. Shake for 2 hours. Wash the resin.

-

p-Nitroaniline Coupling: Activate the C-terminal carboxyl group of the resin-bound peptide. Couple p-nitroaniline using a suitable coupling agent.

-

Cleavage and Deprotection: Treat the resin with TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then ready for purification.

Purification by Reverse-Phase HPLC (Representative Protocol)

Purification of the crude peptide is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Instrumentation and Materials:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with Mobile Phase A.

-

Gradient Elution: Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a constant flow rate.

-

Fraction Collection: Collect fractions corresponding to the major peak detected at a suitable wavelength (e.g., 220 nm or 280 nm).

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Characterization by Mass Spectrometry (Representative Protocol)

The identity of the purified peptide is confirmed by mass spectrometry.

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

-

Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

-

Data Interpretation: Compare the observed molecular weight with the calculated theoretical mass of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the peptide sequence.

Enzymatic Assay Protocol for Plasmin

This protocol provides a method for measuring plasmin activity using this compound.[1]

Materials:

-

Human Plasmin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of the plasmin standard in Assay Buffer.

-

Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5 mM).

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the plasmin standards or experimental samples to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

-

Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

-

The enzyme activity can be calculated using the Beer-Lambert law (Activity = V₀ / (ε × l)), where ε is the molar extinction coefficient of pNA and l is the path length of the sample in the well.

Enzymatic Assay Protocol for Achromobacter lyticus Protease I

This protocol is adapted for measuring the activity of Achromobacter lyticus protease I.[5]

Materials:

-

Achromobacter lyticus protease I

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Follow the same steps as the plasmin assay, substituting Achromobacter lyticus protease I for plasmin and using the appropriate assay buffer.

-

The optimal pH for this enzyme is in the alkaline range.[11]

-

Monitor the reaction kinetically at 405 nm and 37°C.

-

Calculate the enzyme activity as described for the plasmin assay.

Visualizations

The following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow for its use.

Caption: Enzymatic cleavage of this compound by a serine protease.

Caption: General workflow for an enzymatic assay using this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]

- 3. This compound acetate | 73392-19-5 | FT110751 [biosynth.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Automated Colorimetric Determination of Achromobacter lyticus Protease Activity in Fermentation Samples Using Tos–Gly–Pro–Lys–pNA as a Chromogenic Substrate - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. uniprot.org [uniprot.org]

- 7. N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt | 86890-95-1 | Benchchem [benchchem.com]

- 8. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. hplc.eu [hplc.eu]

- 11. The primary structure and structural characteristics of Achromobacter lyticus protease I, a lysine-specific serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Chromogenic Protease Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of chromogenic protease assays. Designed for professionals in research and drug development, this document details the underlying biochemistry, offers structured data for practical application, and presents detailed experimental protocols and logical workflows.

Fundamental Principle of Chromogenic Protease Assays

Chromogenic protease assays are a fundamental tool for measuring the activity of proteolytic enzymes. The core of this technique lies in the use of a synthetic substrate that, when cleaved by a specific protease, releases a chromophore—a molecule that absorbs light at a particular wavelength. The rate of color development is directly proportional to the enzymatic activity of the protease, allowing for quantitative analysis.

The most commonly employed chromogenic substrates are short peptides designed to mimic the natural cleavage site of a specific protease.[1] This peptide sequence is covalently linked to a chromophore, most frequently p-nitroaniline (pNA). In its bound state, the pNA-peptide conjugate is colorless. Upon enzymatic cleavage of the amide bond between the peptide and pNA, free pNA is released, which imparts a distinct yellow color to the solution and can be quantified spectrophotometrically by measuring the absorbance, typically at 405 nm.[2]

The enzymatic reaction can be summarized as follows:

Peptide-pNA (colorless) + Protease → Peptide + pNA (yellow)

The specificity of the assay is determined by the amino acid sequence of the peptide, which is designed to be recognized and cleaved by the target protease.

Quantitative Data: Kinetic Parameters of Common Proteases

The efficiency of a protease in cleaving a specific chromogenic substrate can be described by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). K_m represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max) and is an indicator of the affinity of the enzyme for the substrate.[3] k_cat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.[4] The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.

Below is a summary of kinetic constants for various serine proteases with their respective chromogenic substrates. All reactions were performed at 37°C.[5]

| Protease | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) |

| Thrombin | Chromozym TH | 6 | 125 | 10.8 |

| Factor Xa | S-2222 | 230 | 170 | 14.7 |

| Plasmin | S-2251 | 290 | 50 | 4.3 |

| Plasma Kallikrein | Chromozym PK | 200 | 110 | 9.5 |

| Trypsin | S-2222 | 380 | 60 | 5.2 |

| Activated Protein C | S-2366 | 90 | 30 | 2.6 |

Data sourced from Chromogenix kinetic tables.[5]

Signaling Pathway Analysis

Chromogenic protease assays are invaluable for dissecting complex biological signaling pathways where proteases play a central role. Two prominent examples are the blood coagulation cascade and the caspase-mediated apoptosis pathway.

The Blood Coagulation Cascade

The blood coagulation cascade is a series of sequential proteolytic activations of zymogens (inactive enzyme precursors) that results in the formation of a fibrin clot.[6] Chromogenic substrates are widely used to measure the activity of key proteases in this cascade, such as Factor Xa and Thrombin, to diagnose and monitor bleeding and thrombotic disorders.[7]

Caption: Blood Coagulation Cascade with Chromogenic Assay Targets.

Caspase Activation in Apoptosis

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases called caspases.[8] The activation of caspases occurs through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[9] Both pathways converge on the activation of effector caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to cell death.[10] Chromogenic substrates for specific caspases are crucial for studying apoptosis and for screening potential therapeutic agents that modulate this process.

Caption: Caspase Activation Pathways Leading to Apoptosis.

Experimental Protocols

General Protocol for Kinetic Analysis of Protease Activity

This protocol outlines the steps for determining the kinetic parameters (K_m and V_max) of a protease using a chromogenic substrate.

Materials:

-

Purified protease of known concentration

-

Chromogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

p-Nitroaniline (pNA) standard solution for calibration

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO or water).

-

Prepare a series of substrate dilutions in assay buffer at concentrations ranging from approximately 0.2 to 5 times the expected K_m.

-

Prepare a working solution of the purified protease in assay buffer. The final concentration should be chosen to ensure a linear rate of product formation over the desired time course.

-

Prepare a pNA standard curve by making serial dilutions of the pNA stock solution in assay buffer.[11]

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of each substrate dilution to multiple wells.

-

Include control wells containing only assay buffer and substrate (no enzyme) to measure background substrate hydrolysis.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a fixed volume of the protease working solution to the substrate-containing wells.

-

Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of pNA formation (µmol/min) using the molar absorptivity of pNA (ε ≈ 8,800 M⁻¹cm⁻¹) and the path length of the well, or by using the pNA standard curve.[2]

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K_m and V_max.[3] Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[3]

-

Protocol for High-Throughput Screening of Protease Inhibitors

This protocol is designed for screening a library of compounds to identify potential protease inhibitors.

Materials:

-

Purified protease

-

Specific chromogenic substrate

-

Assay buffer

-

Compound library dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (known inhibitor of the protease)

-

96- or 384-well microplates

-

Microplate reader

Procedure:

-

Assay Preparation:

-

Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of the microplate.

-

Include control wells:

-

Negative control (100% activity): Enzyme + Substrate + Vehicle (e.g., DMSO)

-

Positive control (0% activity): Enzyme + Substrate + Known Inhibitor

-

Blank: Substrate + Assay Buffer (no enzyme)

-

-

-

Enzyme and Inhibitor Incubation:

-

Add a fixed volume of the protease solution to all wells except the blank.

-

Incubate the plate at room temperature or 37°C for a predetermined period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to all wells. The final substrate concentration should ideally be at or below the K_m value to ensure sensitivity to competitive inhibitors.

-

Measure the absorbance at 405 nm over time (kinetic mode) or at a single endpoint after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_negative_control - Abs_blank)] * 100

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

-

Hits can then be further characterized by determining their IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) by performing the assay with a serial dilution of the hit compound.

-

Workflow for Drug Development

Chromogenic protease assays are an integral part of the early stages of drug discovery for protease targets. The following workflow illustrates the typical progression from initial screening to lead optimization.

Caption: Workflow for Protease Inhibitor Drug Discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 5. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 6. Coagulation cascade | PPTX [slideshare.net]

- 7. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chegg.com [chegg.com]

An In-depth Technical Guide to Understanding Enzyme Kinetics with Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental design, and data analysis involved in studying enzyme kinetics using chromogenic substrates. These substrates are invaluable tools in biochemistry, offering a straightforward and visually intuitive method for measuring enzyme activity.[1] By producing a colored product upon enzymatic action, they allow for the real-time monitoring of reaction rates using standard laboratory equipment like spectrophotometers.[1][2][3]

Core Principles of Enzyme Kinetics

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[4] Understanding these kinetics can reveal an enzyme's catalytic mechanism, its role in metabolic pathways, how its activity is controlled, and how drugs or inhibitors can modulate its function.[4]

The fundamental model describing the kinetics of many enzymes is the Michaelis-Menten equation .[5][6] This model assumes that an enzyme (E) binds to a substrate (S) to form an enzyme-substrate complex (ES), which then breaks down to form a product (P) and the free enzyme.[4][5][7]

E + S ⇌ ES → E + P

The rate of product formation (initial velocity, V₀) is described by the Michaelis-Menten equation:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

-

V₀ is the initial reaction rate.

-

Vₘₐₓ is the maximum reaction rate achieved when the enzyme is saturated with the substrate.[5][8]

-

[S] is the substrate concentration.

-

Kₘ (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ.[5][7] Kₘ is an inverse measure of the enzyme's affinity for its substrate.[5]

At low substrate concentrations ([S] << Kₘ), the reaction rate is directly proportional to the substrate concentration.[4][7] At high substrate concentrations ([S] >> Kₘ), the rate becomes independent of [S] and approaches Vₘₐₓ.[4][7][8]

The Role of Chromogenic Substrates

Chromogenic substrates are colorless compounds that are converted into colored products by the action of a specific enzyme.[3] The appearance of color allows for the direct measurement of enzyme activity over time by monitoring the change in absorbance at a specific wavelength using a spectrophotometer.[2][3] This makes them highly suitable for determining kinetic parameters like Kₘ and Vₘₐₓ.

The basic principle involves the enzymatic cleavage of a chromophore (a color-producing group) from the substrate molecule.[3] For example, para-nitrophenol (pNP) is a common chromophore that, when cleaved from a substrate, produces a distinct yellow color.

Experimental Design and Protocol

A typical experiment to determine Michaelis-Menten parameters involves measuring the initial reaction rate at a range of substrate concentrations while keeping the enzyme concentration constant.

Detailed Experimental Protocol: Determining Kinetic Parameters of β-Galactosidase with ONPG

This protocol describes a common assay using o-nitrophenyl-β-D-galactopyranoside (ONPG), a chromogenic substrate for the enzyme β-galactosidase. The enzyme cleaves ONPG into galactose and o-nitrophenol, which is a yellow compound measurable at 420 nm.

Materials:

-

Purified β-galactosidase enzyme of known concentration.

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) stock solution (e.g., 4 mg/mL).

-

Z-Buffer (pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 420 nm.

-

Incubator or water bath set to the enzyme's optimal temperature (e.g., 37°C).

Procedure:

-

Prepare Substrate Dilutions: Create a serial dilution of the ONPG stock solution in Z-Buffer to achieve a range of final concentrations (e.g., 0.1 mM, 0.2 mM, 0.4 mM, 0.8 mM, 1.6 mM, 3.2 mM).

-

Set up the Reaction Plate: In a 96-well plate, add the different concentrations of ONPG substrate to triplicate wells. Also, prepare "no-enzyme" blank wells for each substrate concentration.

-

Equilibrate Temperature: Pre-incubate the plate and the enzyme solution at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the Reaction: Add a fixed, small volume of the β-galactosidase enzyme solution to each well (except the blanks) to start the reaction. Mix gently.

-

Monitor the Reaction: Immediately place the plate in the microplate reader and begin taking absorbance readings at 420 nm every 30-60 seconds for a period of 10-20 minutes. This is a kinetic read.

-

Stop the Reaction (Alternative Endpoint Assay): If a kinetic reader is unavailable, run the reactions for a fixed, short period (e.g., 5 minutes) and then stop them by adding a volume of 1 M Na₂CO₃ to each well. Read the final absorbance at 420 nm.

-

Data Collection: For the kinetic assay, the rate of reaction (V₀) is the initial slope of the absorbance vs. time curve. For the endpoint assay, V₀ is calculated from the final absorbance reading, the reaction time, and the extinction coefficient of o-nitrophenol.

Data Presentation and Analysis

The collected data consists of initial reaction rates (V₀) at various substrate concentrations ([S]). This quantitative data should be summarized in a structured table for clarity.

Table 1: Hypothetical Kinetic Data for β-Galactosidase

| Substrate [S] (mM) | Initial Velocity (V₀) (Abs/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/Abs) |

|---|---|---|---|

| 0.1 | 0.050 | 10.00 | 20.00 |

| 0.2 | 0.083 | 5.00 | 12.05 |

| 0.4 | 0.125 | 2.50 | 8.00 |

| 0.8 | 0.167 | 1.25 | 5.99 |

| 1.6 | 0.200 | 0.63 | 5.00 |

| 3.2 | 0.222 | 0.31 | 4.50 |

Data Analysis:

The kinetic parameters Kₘ and Vₘₐₓ can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software, which is the most accurate method.[4]

Alternatively, the data can be visualized using a Lineweaver-Burk plot , which is a double reciprocal plot of 1/V₀ versus 1/[S].[4][5][7] This linearizes the Michaelis-Menten equation:

1/V₀ = (Kₘ/Vₘₐₓ)(1/[S]) + 1/Vₘₐₓ

This equation is in the form of a straight line (y = mx + c), where:

-

y-intercept = 1/Vₘₐₓ

-

x-intercept = -1/Kₘ

-

Slope = Kₘ/Vₘₐₓ

While useful for visualization, determining parameters from a linear plot can be less accurate than non-linear regression due to uneven error distribution.[4]

Application in Drug Development: Enzyme Inhibition

Chromogenic assays are essential for screening and characterizing enzyme inhibitors, a cornerstone of drug development.[9] Inhibition assays are conducted by measuring enzyme kinetics in the presence of a potential inhibitor.

There are several types of reversible inhibition, which can be distinguished by their effects on Kₘ and Vₘₐₓ:

-

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation. This decreases Vₘₐₓ but does not change Kₘ.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ.

Table 2: Effect of Reversible Inhibitors on Kinetic Parameters

| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |

|---|---|---|---|

| Competitive | Unchanged | Increases | Lines intersect at y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

By performing kinetic assays with and without a candidate drug, researchers can determine its mechanism of inhibition, providing crucial information for lead optimization and drug design.

References

- 1. scbt.com [scbt.com]

- 2. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. Enzyme kinetics | PPT [slideshare.net]

- 7. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 8. Khan Academy [khanacademy.org]

- 9. Enzyme kinetics | PPT [slideshare.net]

The Role of Tos-Gly-Pro-Lys-pNA in Tryptase Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic substrate, Tosyl-Glycyl-Prolyl-Lysine-p-nitroanilide (Tos-Gly-Pro-Lys-pNA), and its pivotal role in the study of tryptase. Tryptase, a serine protease predominantly found in the secretory granules of mast cells, is a key mediator in inflammatory and allergic responses and serves as a crucial biomarker for mast cell activation.[1][2][3][4] The use of specific substrates like this compound is fundamental to elucidating its enzymatic activity, identifying inhibitors, and understanding its pathological and physiological functions.

Introduction to Tryptase

Tryptase (EC 3.4.21.59) is the most abundant protein stored in mast cell granules.[1][4] Upon mast cell degranulation, triggered by allergic or inflammatory stimuli, tryptase is released along with histamine and other mediators.[1][3] It exists in several isoforms, primarily α- and β-tryptase, which form a catalytically active tetramer stabilized by heparin.[5][6]

The clinical significance of tryptase is well-established. Elevated serum levels are a key diagnostic marker for systemic anaphylaxis and mastocytosis.[4][7][8][9][10][11][12] Beyond its role as a biomarker, tryptase is an active participant in disease pathology, primarily through the activation of Protease-Activated Receptor-2 (PAR-2), which influences inflammation, vascular permeability, and tissue remodeling.[3][10][13]

This compound: A Chromogenic Substrate

This compound is a synthetic peptide specifically designed to be a chromogenic substrate for trypsin-like serine proteases, including tryptase.[14][15][16] Its utility in research stems from a straightforward enzymatic reaction that produces a quantifiable color change.

Mechanism of Action: Tryptase recognizes and cleaves the peptide bond at the carboxyl side of the lysine (Lys) residue. This cleavage releases the p-nitroanilide (pNA) group, which is a chromophore.[17] Liberated pNA has a distinct yellow color and a maximum absorbance at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity of tryptase. While effective for tryptase, it is important to note that this substrate can also be cleaved by other serine proteases such as plasmin, necessitating appropriate controls in complex biological samples.[17]

Data Presentation: Properties of this compound

The following table summarizes the key chemical and physical properties of the acetate salt of this compound.

| Property | Value | References |

| Synonyms | N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide, Tos-GPK-pNA | [17][18][19] |

| CAS Number | 73392-19-5 | [14][18][19][20] |

| Molecular Formula | C₂₆H₃₄N₆O₇S · C₂H₄O₂ | [17][19] |

| Molecular Weight | 634.7 g/mol | [17][19] |

| Appearance | White to off-white crystalline solid/powder | [17][19] |

| Purity | ≥98% | [17][19] |

| Solubility | Soluble in ethanol (e.g., 50 mg/mL) | [16][17] |

| Storage | Store at -20°C for long-term stability (≥ 4 years) | [15][17] |

| Detection Wavelength (λmax) | 405 nm (for released pNA) | [17] |

Experimental Applications and Protocols

The primary application of this compound is in the quantitative measurement of tryptase activity. This forms the basis for enzyme characterization, inhibitor screening, and assessing mast cell degranulation in research settings.

Experimental Protocol: Tryptase Activity Assay

This protocol provides a general methodology for measuring tryptase activity in a 96-well plate format.

Principle: Tryptase cleaves this compound, releasing yellow p-nitroanilide (pNA). The rate of increase in absorbance at 405 nm is proportional to the tryptase activity.

Reagents and Materials:

-

Purified tryptase or biological sample (e.g., cell supernatant)

-

This compound stock solution (e.g., 10 mM in ethanol or DMSO)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

-

Heparin solution (optional, but recommended for stabilizing tryptase)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Working Substrate Solution: Dilute the this compound stock solution in the Assay Buffer to a final desired concentration (e.g., 0.2-1.0 mM).

-

Set up Reaction: In each well of the microplate, add:

-

X µL of Assay Buffer

-

Y µL of tryptase sample (or standard)

-

Make up the volume to 180 µL with Assay Buffer. Include a "blank" control with buffer instead of the enzyme sample.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add 20 µL of the working substrate solution to each well to start the reaction (final volume = 200 µL).

-

Measure Absorbance: Immediately begin reading the absorbance at 405 nm (A₄₀₅) every 1-2 minutes for a period of 15-60 minutes using the kinetic mode of the plate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔA₄₀₅/min).

-

Convert the rate to enzymatic activity using the Beer-Lambert law: Activity (mol/min) = (ΔA₄₀₅ / min) / (ε × l) Where ε is the molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹) and l is the path length in cm.

-

Experimental Protocol: Tryptase Inhibitor Screening

This protocol is adapted from the activity assay to evaluate the efficacy of potential tryptase inhibitors.

Principle: A reduction in the rate of pNA release from this compound in the presence of a test compound indicates enzymatic inhibition.

Procedure:

-

Prepare Reagents: As per the Tryptase Activity Assay, with the addition of the test inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

Set up Reaction: In each well of the microplate, add:

-

X µL of Assay Buffer

-

Y µL of tryptase sample

-

10 µL of the test inhibitor at various concentrations (ensure the final solvent concentration is constant across all wells, typically <1%). Include a "no inhibitor" control.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate and Measure: Start the reaction by adding 20 µL of the working substrate solution and measure the kinetic absorbance at 405 nm as described previously.

-

Data Analysis:

-

Calculate the rate of reaction (V₀) for each inhibitor concentration.

-

Determine the percent inhibition: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] × 100

-

Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of the experimental and biological processes involving tryptase and its substrate.

Caption: Workflow for a Tryptase Chromogenic Assay.

Caption: Tryptase-Mediated PAR-2 Signaling Pathway.

Caption: Logic of a Tryptase Inhibition Assay.

Conclusion

This compound remains an indispensable tool for researchers in allergy, immunology, and pharmacology. Its reliability and ease of use in chromogenic assays provide a robust platform for quantifying tryptase activity, a critical aspect of mast cell biology. This substrate is central to the functional characterization of tryptase, the high-throughput screening of potential therapeutic inhibitors, and fundamental research into the role of mast cells in health and disease. While researchers must remain aware of its potential cleavage by other proteases, the application of appropriate experimental controls ensures its continued value in advancing our understanding of tryptase and its multifaceted roles.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. tryptase-as-a-polyfunctional-component-of-mast-cells - Ask this paper | Bohrium [bohrium.com]

- 3. tribioscience.com [tribioscience.com]

- 4. Tryptase - Wikipedia [en.wikipedia.org]

- 5. Genetic Regulation of Tryptase Production and Clinical Impact: Hereditary Alpha Tryptasemia, Mastocytosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptase genetics and anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The serum tryptase test: an emerging robust biomarker in clinical hematology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. testing.com [testing.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Mast cell tryptase: a review of its physiology and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abacusdx.com [abacusdx.com]

- 12. Tryptase - Immunology Laboratory - Oxford University Hospitals [ouh.nhs.uk]

- 13. Mast cell tryptase induces microglia activation via protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. glpbio.com [glpbio.com]

- 15. moleculardepot.com [moleculardepot.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. caymanchem.com [caymanchem.com]

- 18. This compound acetate | 73392-19-5 | FT110751 [biosynth.com]

- 19. chemimpex.com [chemimpex.com]

- 20. This compound | 73392-19-5 [chemicalbook.com]

The Convergence of Biology and Color: A Technical Guide to the Coagulation Cascade and Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the enzymatic reactions that constitute the blood coagulation cascade and the application of chromogenic substrate technology in its study. Understanding these complex biological pathways and the tools to measure their components is critical for research into hemostasis and thrombosis, as well as for the development of novel anticoagulant and procoagulant therapies.

The Coagulation Cascade: An Enzymatic Symphony

Blood coagulation is a vital physiological process that prevents excessive blood loss following vascular injury. It involves a sophisticated and highly regulated series of enzymatic reactions, known as the coagulation cascade.[1] This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which converge to generate thrombin, the key enzyme responsible for converting soluble fibrinogen into an insoluble fibrin clot.[2]

The enzymes of the coagulation cascade are predominantly serine proteases, which circulate as inactive zymogens.[1] Upon activation, they cleave and activate the next zymogen in the sequence, leading to a rapid amplification of the initial signal.[1]

Pathways of Coagulation

-

The Extrinsic (Tissue Factor) Pathway: This is now understood to be the primary initiator of coagulation in vivo.[3] It is triggered by injury to a blood vessel, which exposes tissue factor (TF), a transmembrane protein. TF binds to Factor VIIa (FVIIa), and this complex (TF-FVIIa) rapidly activates Factor X (FX) to Factor Xa (FXa).[2][4]

-

The Intrinsic (Contact Activation) Pathway: This pathway is initiated when Factor XII (FXII) comes into contact with a negatively charged surface, such as exposed collagen at the site of a wound.[2] This triggers a sequence involving the activation of Factor XI (FXI), and subsequently Factor IX (FIX).[2] Activated Factor IX (FIXa), along with its cofactor Factor VIIIa (FVIIIa), forms the "tenase" complex, which also activates FX to FXa.[3]

-

The Common Pathway: Both the extrinsic and intrinsic pathways converge at the activation of Factor X.[2] Factor Xa, along with its cofactor Factor Va (FVa), forms the "prothrombinase" complex. This complex is responsible for the rapid conversion of prothrombin (Factor II) into its active form, thrombin (Factor IIa).[4] Thrombin then cleaves fibrinogen (Factor I) to form fibrin monomers, which polymerize to form a soft clot. Finally, thrombin activates Factor XIII (FXIII), a transglutaminase that cross-links the fibrin polymers, stabilizing the clot.[3][5]

Core Enzymes and Cofactors of Coagulation

The table below summarizes the key protein components of the coagulation cascade, distinguishing between the enzymatic factors (primarily serine proteases) and the non-enzymatic cofactors that accelerate their reactions.

| Factor | Name(s) | Type | Function |

| Factor I | Fibrinogen | Structural Protein | Precursor to fibrin; forms the structural mesh of a blood clot.[4] |

| Factor II | Prothrombin | Zymogen (Serine Protease) | Precursor to thrombin (Factor IIa).[3] |

| Factor III | Tissue Factor, Thromboplastin | Glycoprotein (Cofactor) | Initiates the extrinsic pathway by binding and activating Factor VII.[3] |

| Factor V | Proaccelerin | Glycoprotein (Cofactor) | Cofactor for Factor Xa in the prothrombinase complex.[3] |

| Factor VII | Proconvertin, Stable Factor | Zymogen (Serine Protease) | Activates Factor X and Factor IX upon binding to Tissue Factor.[3] |

| Factor VIII | Antihemophilic Factor | Glycoprotein (Cofactor) | Cofactor for Factor IXa in the intrinsic tenase complex.[3] |

| Factor IX | Christmas Factor | Zymogen (Serine Protease) | When activated, forms a complex with Factor VIIIa to activate Factor X.[3] |

| Factor X | Stuart-Prower Factor | Zymogen (Serine Protease) | Activated by both intrinsic and extrinsic pathways; forms the prothrombinase complex with Factor Va.[3] |

| Factor XI | Plasma Thromboplastin Antecedent | Zymogen (Serine Protease) | Activates Factor IX in the intrinsic pathway.[6] |

| Factor XII | Hageman Factor | Zymogen (Serine Protease) | Initiates the intrinsic pathway upon contact with negatively charged surfaces.[6] |

| Factor XIII | Fibrin-Stabilizing Factor | Transglutaminase | Cross-links fibrin strands to form a stable clot.[3] |

Chromogenic Substrates: Principles and Applications

Chromogenic substrate assays are a powerful tool for measuring the activity of specific enzymes within the coagulation cascade.[1] These assays are based on a synthetic peptide that mimics the natural cleavage site of a specific coagulation enzyme.[7] This peptide is chemically linked to a chromophore, most commonly p-nitroaniline (pNA).[1]

The principle is straightforward:

-

The target enzyme (e.g., Factor Xa) recognizes and cleaves the specific peptide sequence of the chromogenic substrate.

-

This cleavage releases the p-nitroaniline (pNA) molecule.

-

Free pNA has a distinct yellow color, which can be quantified by measuring the absorbance of light at a wavelength of 405 nm using a spectrophotometer.[7][8]

-

The rate of color development (change in absorbance over time) is directly proportional to the activity of the target enzyme in the sample.[1]

This technology allows for highly specific and quantitative measurement of individual factor activities, overcoming some of the limitations and interferences associated with traditional clot-based assays.[1][9]

Data Presentation: Substrate Specificity and Enzyme Kinetics

The specificity of a chromogenic assay is determined by the amino acid sequence of the peptide.[6] Different enzymes have preferences for cleaving bonds adjacent to specific amino acid residues. The tables below detail common chromogenic substrates and the kinetic parameters that define their interaction with coagulation enzymes.

Common Chromogenic Substrates for Coagulation Enzymes

| Substrate Name | Target Enzyme(s) | Peptide Sequence |

| S-2222 | Factor Xa | Bz-Ile-Glu-Gly-Arg-pNA |

| S-2765 | Factor Xa | Z-D-Arg-Gly-Arg-pNA |

| S-2238 | Thrombin (Factor IIa) | H-D-Phe-Pip-Arg-pNA |

| Chromozym TH | Thrombin (Factor IIa) | Tos-Gly-Pro-Arg-pNA |

| S-2251 | Plasmin | H-D-Val-Leu-Lys-pNA |

| S-2302 | Plasma Kallikrein, Factor XIa | H-D-Pro-Phe-Arg-pNA |

| S-2366 | Activated Protein C (APC), Factor XIa | pyroGlu-Pro-Arg-pNA |

| S-2288 | Tissue Plasminogen Activator (tPA) | H-D-Ile-Pro-Arg-pNA |

| (Data sourced from multiple references, including[1][10][11]) |

Enzyme Kinetic Data

Enzyme kinetics are described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum (Vmax) and is an inverse measure of the enzyme's affinity for the substrate.[12] kcat, the turnover number, represents the maximum number of substrate molecules an enzyme can convert to product per second.[13] The ratio kcat/Km is the specificity constant, indicating the overall catalytic efficiency of an enzyme for a particular substrate.[6]

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Human Thrombin | S-2238 | 7 | 26 | 3.71 |

| Human Thrombin | Chromozym TH | ~1.6 - 16 | ~35 - 130 | ~4.7 - 52 |

| Bovine Factor Xa | S-2222 | 90 | 1.1 | 0.012 |

| Human Factor Xa | S-2765 | 920 | 0.26 | 0.00028 |

| Human Plasmin | S-2251 | 50 | 0.40 | 0.008 |

| Human Kallikrein | S-2302 | ~200 | - | - |

| Human Factor XIa | S-2302 | ~400 | - | - |

| Human Factor XIa | S-2366 | ~1100 | - | - |

| (Data compiled from multiple sources and represent approximate values under specific assay conditions.[1][10][14][15]) |

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible results. Below are methodologies for key chromogenic assays.

General Specimen Collection and Handling

For all coagulation assays, proper specimen handling is critical.

-

Collection: Collect whole blood into a light-blue top tube containing 3.2% buffered sodium citrate anticoagulant. Ensure the tube is filled to the proper volume (typically 9 parts blood to 1 part anticoagulant).[16]

-

Processing: Centrifuge the sample (e.g., at 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[3] For many assays, a double-centrifugation step is recommended.[17]

-

Storage: Perform testing within a few hours of collection. If delayed, plasma should be aliquoted into plastic vials and frozen at -20°C or, ideally, -70°C. Thaw samples rapidly at 37°C before use and test immediately.[3][17]

Protocol: Chromogenic Factor VIII Assay

This two-stage assay measures FVIII activity based on its role as a cofactor in the activation of Factor X.[3][16]

-

Sample Dilution: Prepare a 1:31 dilution of the patient plasma and calibration standards by mixing 0.1 mL of plasma with 3.0 mL of 0.9% NaCl solution.[18]

-

Activation (Stage 1):

-

Pipette 50 µL of the diluted plasma/standard into a microplate well or cuvette.

-

Add 50 µL of a reagent mixture containing excess Factor IXa, Factor X, phospholipids, and calcium ions. Some kits also include thrombin to pre-activate the FVIII.[18]

-

Incubate the mixture for a defined period (e.g., 90 seconds at 37°C) to allow FVIIIa to activate FX to FXa.[18] The amount of FXa generated is the rate-limiting step and is proportional to the FVIII activity in the sample.[5]

-

-

Detection (Stage 2):

-

Add 50 µL of a Factor Xa-specific chromogenic substrate (e.g., CH₃OCO-D-CHG-Gly-Arg-pNA).[18]

-

-

Measurement:

-

Immediately begin reading the change in absorbance at 405 nm using a spectrophotometer set to 37°C.[18]

-

Record the rate of pNA release (ΔA/min).

-

-

Calculation:

-

Construct a standard curve by plotting the ΔA/min for the calibration standards against their known FVIII concentrations.

-

Determine the FVIII activity of the patient sample by interpolating its ΔA/min value from the standard curve.

-

Protocol: Chromogenic Anti-Factor Xa Assay (Heparin Monitoring)

This assay is used to monitor anticoagulant therapies that inhibit Factor Xa, such as unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs).[4] The principle is based on measuring the residual FXa activity after it has been inhibited by the anticoagulant in the patient's plasma.[19]

-

Sample Preparation: Patient platelet-poor plasma is used directly. A standard curve is prepared using calibrators with known concentrations of the specific anticoagulant being monitored.[4]

-

Inhibition Reaction:

-

Pipette 50 µL of patient plasma or calibrator into a cuvette.

-

Add 50 µL of a reagent containing a known, excess amount of Factor Xa. (Note: For heparin monitoring, the reagent often contains excess antithrombin to ensure the reaction is not limited by the patient's antithrombin level).[20]

-

Incubate for a precise time (e.g., 2 minutes at 37°C) to allow the anticoagulant in the plasma to form an inhibitory complex with the added Factor Xa.[21]

-

-

Detection:

-

Add 50 µL of a Factor Xa-specific chromogenic substrate (e.g., S-2222).[21]

-

-

Measurement:

-

Immediately measure the change in absorbance at 405 nm. The rate of color development is proportional to the amount of residual (uninhibited) Factor Xa.

-

-

Calculation:

-

The amount of color produced is inversely proportional to the concentration of the anti-Xa anticoagulant in the sample.[19]

-

Plot a standard curve of anticoagulant concentration vs. ΔA/min for the calibrators.

-

Determine the anticoagulant concentration in the patient sample from the curve.

-

Conclusion

The study of the coagulation cascade is fundamental to hematology and the development of therapies for bleeding and thrombotic disorders. Chromogenic substrate technology provides researchers and clinicians with precise, quantitative, and automatable methods to dissect this complex system.[7] By enabling the accurate measurement of specific enzyme activities, these assays facilitate the diagnosis of factor deficiencies, the monitoring of anticoagulant therapy, and the characterization of new therapeutic agents, ultimately advancing our ability to manage hemostatic disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. goldbio.com [goldbio.com]

- 3. sysmex-ap.com [sysmex-ap.com]

- 4. Anti-Xa Assays [practical-haemostasis.com]

- 5. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diapharma.com [diapharma.com]

- 7. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]

- 8. Chromogenic Method [sysmex.co.uk]

- 9. Comparative analysis of chromogenic vs clot.based one stage APTT assay for determination of factor VIII level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 13. google.com [google.com]

- 14. Enzymes of the contact phase of blood coagulation: kinetics with various chromogenic substrates and a two-substrate assay for the joint estimation of plasma prekallikrein and factor XI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Newer synthetic peptide substrates in coagulation testing: some practical considerations for automated methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. labcorp.com [labcorp.com]

- 17. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 18. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Discovery and development of peptide-pNA substrates

An In-depth Technical Guide to the Discovery and Development of Peptide-PNA Substrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Nucleic Acid (PNA) is a synthetic DNA/RNA mimic with a neutral N-(2-aminoethyl)glycine backbone, offering exceptional binding affinity and stability.[1][2] Despite its promise in antisense and antigene therapies, its utility has been hampered by poor cellular uptake.[3] The conjugation of PNA to cell-penetrating peptides (CPPs) creates Peptide-PNA (PPNA) substrates, a class of molecules designed to overcome this delivery barrier.[4] Recent advancements, particularly in automated fast-flow synthesis, have dramatically accelerated the development of PPNAs, enabling rapid production of candidates for therapeutic and diagnostic applications, from antiviral agents to correctors of genetic disorders.[3][5] This guide provides a comprehensive overview of the discovery, synthesis, and application of these powerful biomolecules.

Introduction to Peptide Nucleic Acids (PNA)

First synthesized in 1991 by Nielsen, Egholm, Berg, and Buchardt, Peptide Nucleic Acid (PNA) is an artificial polymer structurally analogous to DNA and RNA.[6][] The defining feature of PNA is its unique backbone, which is composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds, replacing the negatively charged sugar-phosphate backbone of natural nucleic acids.[][8] This neutral backbone eliminates electrostatic repulsion when binding to DNA or RNA, resulting in stronger and more stable duplex formation.[][9]

Key properties of PNAs include:

-

High Binding Affinity: PNA binds to complementary DNA and RNA with higher affinity than DNA-DNA duplexes.[9] The melting temperature (Tm) of a PNA/DNA duplex is typically about 1°C higher per base pair compared to a corresponding DNA/DNA duplex.[9][10]

-

Enhanced Specificity: A PNA/DNA base mismatch is more destabilizing than a similar mismatch in a DNA/DNA duplex, leading to greater specificity.[6]

-

Enzymatic Resistance: The synthetic peptide backbone is not recognized by nucleases or proteases, making PNAs highly resistant to enzymatic degradation and stable in vivo and in vitro.[6][9]

-

Stability: PNAs are stable across a wide range of pH and salt concentrations.[6][10]

Despite these advantages, the therapeutic potential of unmodified PNAs has been limited by their poor ability to cross cell membranes.[3][6] This challenge led to the development of peptide-PNA conjugates, which leverage the delivery capabilities of peptides to transport the PNA cargo into cells.

Synthesis of Peptide-PNA Substrates

The synthesis of PNA-peptide conjugates has evolved from traditional solid-phase methods to highly efficient automated techniques.

Solid-Phase Synthesis

PNA-peptide conjugates are typically assembled using established solid-phase peptide synthesis (SPPS) protocols.[11] The process involves the sequential addition of protected PNA or amino acid monomers to a growing chain anchored to a solid resin support. The two primary chemical strategies are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry.[11]

The general workflow is a cycle of three main steps:

-

Deprotection: Removal of the N-terminal protecting group (Fmoc or Boc) from the resin-bound chain.[11]

-

Coupling: Activation and addition of the next protected monomer, which forms a peptide bond with the newly deprotected N-terminus.[12]

-

Capping: Acetylation of any unreacted amino groups to prevent the formation of deletion sequences.[11]

This cycle is repeated until the desired sequence is synthesized. Finally, the conjugate is cleaved from the resin and all protecting groups are removed.[11] While reliable, standard batch protocols are often slow and can suffer from low yields and purity due to on-resin aggregation, especially for PNA sequences longer than 15 bases.[4][5]

Automated Fast-Flow Synthesis

A significant technological advance is the development of automated fast-flow synthesizers.[5] This technology enables the rapid, "single-shot" manufacture of CPP-conjugated PNAs (PPNAs).[4] In this system, reagents are pumped through a heated, resin-packed reaction zone.[3] The elevated temperature (e.g., 70°C) and continuous flow dramatically accelerate the chemistry.[13]

Key advantages of this method include:

-

Speed: Each amide bond formation can be completed in as little as 10 seconds, a vast improvement over batch methods that can take minutes to hours per cycle.[4][5]

-

Purity & Efficiency: The rapid cycle times and optimized conditions reduce side reactions, often eliminating the need for capping or double-coupling steps and resulting in higher crude purity.[4][5]

-

Length: The synthesis of longer, more challenging PNA sequences is more feasible.[4]

This technology has made it possible to synthesize entire libraries of PPNAs in a single day, accelerating research and development.[5]

Quantitative Data

Table 1: Comparison of PNA Synthesis Methods

| Parameter | Standard Batch Synthesis (Manual) | Automated Fast-Flow Synthesis |

| Synthesis Time (4-mer PNA) | ~4 hours[5] | ~15 minutes[5] |

| Crude Purity (4-mer PNA) | 57%[5] | 90%[5] |

| Synthesis Time (18-mer PNA) | > 1 day | ~1 hour[5] |

| Coupling Time per Monomer | ~30 minutes[12] | 10 seconds[5] |

| Capping/Double Coupling | Often required[4] | Not required[4] |

Table 2: Bioactivity and Efficacy of Peptide-PNA Conjugates

| Application / PNA Target | Peptide Conjugate | Result | Efficacy | Reference |

| Antiviral (SARS-CoV-2) | Cell-Penetrating Peptide (CPP) | Inhibition of viral entry | >95% reduction in viral titer | [4][5] |

| Antiviral (SARS-CoV-2) | Cell-Penetrating Peptide (CPP) | Inhibition of viral entry | IC₅₀ = 0.8 µM | [3] |

| Splice-Correction (β-thalassemia) | Cell-Penetrating Peptide (CPP) | Correction of IVS2-654 pre-mRNA splicing | ~3-fold higher activity than transfected PNA | [3] |

Table 3: PNA Hybridization Properties

| Parameter | Value / Property | Reference |

| Melting Temperature (Tm) vs. DNA/DNA | ~1°C higher per base pair for PNA/DNA duplexes | [9][10] |

| Tm of 6-base PNA/DNA vs. DNA/DNA | 31°C (PNA/DNA) vs. <10°C (DNA/DNA) | [6] |

| Effect of Salt Concentration on Tm | Almost independent of ionic strength | [10] |

| Mismatch Discrimination | A single mismatch is more destabilizing than in DNA/DNA duplexes | [6] |

Experimental Protocols

Protocol 1: Automated Fast-Flow Synthesis of a Peptide-PNA Conjugate

This protocol is based on the automated single-shot synthesis method.[13]

-

Resin Preparation: Load Rink Amide resin (e.g., 15 mg, 0.5 mmol/g) into the synthesizer's reactor. Swell the resin in DMF at 70°C for 5 minutes.

-

Peptide Synthesis: If creating a PPNA in a single shot, first synthesize the peptide portion (e.g., the CPP) on the resin using standard automated peptide synthesis protocols.

-

PNA Synthesis Cycle (3 minutes total):

-

Coupling (10 seconds): Prepare a coupling solution containing the PNA monomer (e.g., 0.2 M), an activator like HBTU (e.g., 0.18 M), and a base like DIEA (e.g., 10% v/v) in DMF. Pump this mixture through the heated (70°C) reactor containing the resin.

-

Wash (1 min): Flush the reactor with DMF at both 70°C and room temperature to remove excess reagents and prepare for deprotection.

-

Deprotection (50 seconds): Flow a deprotection solution (e.g., 40% piperidine in DMF) through the reactor at a moderately warm temperature (~40°C) to remove the N-terminal Fmoc group.

-

Final Wash (1 min): Wash the resin with DMF to remove the deprotection agent and preheat the reactor to 70°C for the next coupling cycle.

-

-

Repeat: Repeat the PNA synthesis cycle for each subsequent monomer until the full PNA sequence is assembled.

-

Cleavage and Purification: Once synthesis is complete, cleave the final PPNA from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude product by reverse-phase HPLC.

Protocol 2: Solid-Phase PNA Synthesis (Manual Fmoc Chemistry)

This protocol outlines the general steps for manual solid-phase synthesis.[11][12]

-